molecular formula C17H23NO4 B8259191 (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Cat. No.: B8259191
M. Wt: 305.4 g/mol
InChI Key: RJSXGIUXOYNBAE-KBPBESRZSA-N
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Description

(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The phenyl group can be introduced via a Grignard reaction or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require acidic or basic conditions to facilitate the removal or replacement of the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield benzoic acid, while reduction of the carboxylic acid group can produce benzyl alcohol.

Scientific Research Applications

(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various synthetic processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    (2S,3S)-1-(tert-butoxycarbonyl)-3-ethylpiperidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid distinguishes it from other similar compounds, providing unique chemical properties and potential applications. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSXGIUXOYNBAE-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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